5-Cyclopropyl-3-(4-(pyrrolidin-3-yloxy)phenyl)-1,2,4-oxadiazole hydrochloride
説明
5-Cyclopropyl-3-(4-(pyrrolidin-3-yloxy)phenyl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at position 5 and a 4-(pyrrolidin-3-yloxy)phenyl moiety at position 2. The hydrochloride salt enhances its solubility and bioavailability, making it suitable for pharmacological studies. This compound is of interest due to its structural resemblance to bioactive heterocycles, particularly in antitumor and antimicrobial research. The 1,2,4-oxadiazole ring confers metabolic stability, while the cyclopropyl and pyrrolidine groups may modulate receptor binding and pharmacokinetic properties .
特性
IUPAC Name |
5-cyclopropyl-3-(4-pyrrolidin-3-yloxyphenyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2.ClH/c1-2-11(1)15-17-14(18-20-15)10-3-5-12(6-4-10)19-13-7-8-16-9-13;/h3-6,11,13,16H,1-2,7-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVFPUCOEGXHFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CC=C(C=C3)OC4CCNC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
5-Cyclopropyl-3-(4-(pyrrolidin-3-yloxy)phenyl)-1,2,4-oxadiazole hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing key results.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 250.72 g/mol
- IUPAC Name : 5-Cyclopropyl-3-(4-(pyrrolidin-3-yloxy)phenyl)-1,2,4-oxadiazole hydrochloride
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. It has been shown to exhibit:
- Antiproliferative Effects : The compound demonstrates significant cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The mechanism involves the induction of apoptosis through the activation of p53 pathways and caspase cascades .
Cytotoxicity Testing
A series of in vitro studies have evaluated the cytotoxic effects of 5-Cyclopropyl-3-(4-(pyrrolidin-3-yloxy)phenyl)-1,2,4-oxadiazole hydrochloride. The results are summarized in Table 1.
The IC values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound's activity is comparable to established chemotherapeutics.
Mechanistic Insights
Western blot analysis revealed that treatment with this compound led to increased levels of p53 and cleaved caspase-3 in MCF-7 cells, indicating its role in promoting apoptosis . Additionally, molecular docking studies suggest strong interactions between the compound and target proteins involved in cancer cell survival pathways .
Case Studies
Recent investigations have highlighted the potential of 5-Cyclopropyl-3-(4-(pyrrolidin-3-yloxy)phenyl)-1,2,4-oxadiazole hydrochloride in various therapeutic contexts:
- Hepatocellular Carcinoma (HCC) :
-
Combination Therapies :
- Research indicated that combining this oxadiazole derivative with other chemotherapeutic agents could enhance overall anticancer efficacy while reducing side effects associated with higher doses of traditional therapies.
類似化合物との比較
3-(4-Thiophenyl)-5-methyl-1,2,4-oxadiazole
[1,2,4]Triazole-3-thiol derivatives (e.g., from )
5-Aryl-1,3,4-oxadiazole-2-ylamino-triazole derivatives (e.g., from )
Table 1: Structural and Functional Comparisons
Key Observations :
Antitumor Activity
- [1,2,4]Triazole-3-thiol derivatives exhibited cytotoxic activity against HCT-116 colon carcinoma cells (IC₅₀ = 12.5 μM), comparable to Vinblastine . In contrast, 1,3,4-oxadiazole derivatives from showed only moderate activity, suggesting the 1,2,4-oxadiazole core in the target compound may offer superior binding to cellular targets.
- The pyrrolidine moiety in the target compound could mimic natural amine-containing ligands, enhancing interactions with kinase or protease targets implicated in cancer progression.
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | [1,2,4]Triazole-3-thiol | 5-Aryl-1,3,4-oxadiazole Hybrid |
|---|---|---|---|
| Molecular Weight (g/mol) | 347.8 | 280.3 | 395.4 |
| LogP | 2.1 (predicted) | 1.8 | 3.2 |
| Aqueous Solubility | High (HCl salt) | Moderate | Low |
Key Insights :
- The hydrochloride salt form of the target compound significantly improves aqueous solubility compared to neutral triazole or oxadiazole derivatives .
- Higher LogP in the 5-aryl hybrid (Table 2) suggests increased lipophilicity, which may compromise bioavailability—a challenge mitigated in the target compound via polar pyrrolidine substituents.
Research Findings and Implications
- : Triazole derivatives demonstrated that sulfur-containing substituents (e.g., thiol) enhance cytotoxicity, but their instability in vivo limits utility. The target compound’s oxadiazole core and cyclopropyl group may address this .
- : Hybrid oxadiazole-triazole structures showed that electron-withdrawing aryl groups improve target binding. The target’s pyrrolidinyloxy group, with its electron-donating properties, may offer a complementary mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
